molecular formula C11H13N3O3 B13625622 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid

5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B13625622
M. Wt: 235.24 g/mol
InChI Key: UVAKVGRNNLEEKN-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid is a heterocyclic organic compound featuring an isoxazole core substituted with an isopropyl group at position 5, a 1-methylpyrazole moiety at position 3, and a carboxylic acid group at position 2. This structure combines aromatic and aliphatic functionalities, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination, as seen in analogous compounds like RK-019, a pan-FGFR inhibitor synthesized via similar methodologies . The compound’s crystallographic properties may be analyzed using tools like SHELXL, a program widely employed for small-molecule refinement .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-6(2)10-8(11(15)16)9(13-17-10)7-4-12-14(3)5-7/h4-6H,1-3H3,(H,15,16)

InChI Key

UVAKVGRNNLEEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects .

Comparison with Similar Compounds

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid ()

  • Structural Differences :
    • Position 5 substituent: Methyl (vs. isopropyl in the target compound).
    • Pyrazole attachment: Linked via a methylene bridge (C-CH2-pyrazole) at position 4 (vs. direct pyrazole substitution at position 3).
  • Implications :
    • Reduced steric bulk at position 5 may enhance solubility but decrease lipophilicity.
    • The methylene bridge could alter conformational flexibility and intermolecular interactions .

Methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate ()

  • Structural Differences :
    • Functional group: Ester (methyl carboxylate) at position 3 (vs. carboxylic acid in the target compound).
    • Pyrazole substitution: 1,5-dimethyl (vs. 1-methyl).
  • Additional methyl group on pyrazole may influence binding affinity in biological targets .

Pharmacologically Active Analogues

RK-019: A Pan-FGFR Inhibitor ()

  • Structural Similarities :
    • Contains a 1-methyl-1H-pyrazol-4-yl group, analogous to the target compound.
    • Uses Suzuki coupling for synthesis, a method applicable to the target compound’s derivatization.
  • Functional Differences: Core structure: Pyrido[1,2-a]pyrimidin-4-one (vs. isoxazole).

Crystallographic and Computational Comparisons

  • Refinement Tools :
    • SHELXL () and WinGX () are critical for resolving structural details of such compounds. For example, the isopropyl group’s anisotropic displacement parameters in the target compound would require SHELXL’s robust refinement algorithms.
  • Hypothetical Data Table :

    Property Target Compound 5-Methyl Analogue () Methyl Ester ()
    Molecular Weight (g/mol) ~265.3 (estimated) ~237.2 ~251.3
    LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~2.5
    Solubility (aq., mg/mL) Low (carboxylic acid group) Moderate Very low
    Synthetic Complexity High (multiple coupling steps) Moderate Moderate

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